N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-[2-(4-Chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core with a triazole ring and a quinazoline scaffold. The molecule features a 4-chlorophenyl ethylamine side chain at position 5 and a 4-methylphenyl group at position 2. This structural configuration confers distinct electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial or anticancer research.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5/c1-16-6-10-18(11-7-16)22-24-27-23(26-15-14-17-8-12-19(25)13-9-17)20-4-2-3-5-21(20)30(24)29-28-22/h2-13H,14-15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVYAEFWRHETBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This article delves into its biological activity, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a triazoloquinazoline structure, which is significant for its biological activity. The presence of the triazole ring enhances its interaction with various biological targets. The chemical formula can be represented as:
1. Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study reported that quinazoline derivatives showed potent activity against multiple tumor cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
- Inhibition of Kinases : Some quinazoline derivatives act as inhibitors of kinases involved in cancer progression, such as Aurora kinases and epidermal growth factor receptor (EGFR) tyrosine kinases .
2. Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Quinazolines have been reported to exhibit activity against various bacterial strains and fungi:
- Mechanism : The antimicrobial effects are believed to stem from the disruption of microbial cell wall synthesis and interference with metabolic pathways .
- Research Findings : A study highlighted the effectiveness of certain quinazoline derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
3. Anti-inflammatory Effects
Inflammation plays a crucial role in many diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties:
- Inhibition of TNF-α Production : Some derivatives were shown to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting a potential role in treating inflammatory conditions .
Data Table: Biological Activities Summary
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, a series of quinazoline derivatives were synthesized and tested for anticancer activity. Among them, this compound showed significant cytotoxic effects on the A549 cell line with an IC50 value indicating potent activity.
Case Study 2: Antimicrobial Resistance
A comparative study evaluated the antimicrobial efficacy of various quinazoline derivatives against resistant strains of Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited promising antibacterial activity.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Key Differences :
- Substituents : The ethylamine side chain has 3,4-dimethoxy groups instead of 4-chloro.
- Methyl Position : The phenyl group at position 3 is meta-methyl (3-methyl) versus para-methyl (4-methyl) in the target compound.
- Impact: The methoxy groups (electron-donating) reduce lipophilicity (logP ≈ 5.2 vs. ~6.1 for the chloro analogue) and may decrease metabolic stability compared to the electron-withdrawing chloro group .
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Key Differences :
- Ethoxy vs. Chloro : The 3,4-diethoxy groups replace the 4-chloro substituent.
- Impact :
3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
- Key Differences :
- Sulfonyl Group : A sulfonyl moiety replaces the ethylamine side chain.
- Methoxyphenyl : Position 5 has a 4-methoxyphenyl group instead of the chlorophenyl ethyl chain.
- Impact :
Pharmacological Activity Comparison
Anti-Plasmodium Activity
Anti-Tubercular Activity
- N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 60) : MIC = 0.5 µg/mL against Mycobacterium tuberculosis. The pyridinyl group likely improves target specificity compared to methylphenyl .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
